molecular formula C11H14INO B11178804 2-iodo-N-(2-methylpropyl)benzamide

2-iodo-N-(2-methylpropyl)benzamide

Cat. No.: B11178804
M. Wt: 303.14 g/mol
InChI Key: BXKRHVRRUJWVKY-UHFFFAOYSA-N
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Description

2-iodo-N-(2-methylpropyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound features an iodine atom attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2-methylpropyl)benzamide typically involves the iodination of benzamide derivatives. One common method is the reaction of 2-iodobenzoic acid with 2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium iodide (KI) in acetone.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-iodo-N-(2-methylpropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Research: Studied for its potential antibacterial and antioxidant properties.

    Industrial Applications: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-methylpropyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate interactions with specific molecular targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-(2-methylpropyl)benzamide is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other benzamide derivatives.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

2-iodo-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

BXKRHVRRUJWVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1I

Origin of Product

United States

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